5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole
Overview
Description
5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole is a complex organic compound that belongs to the indole family. Indoles are heterocyclic aromatic compounds characterized by a fused benzene and pyrrole ring. This specific compound is notable for its bromine and methyl substituents, as well as the presence of a boronic acid derivative, which makes it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole typically involves multiple steps. One common approach is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of 5-bromo-1-methyl-1H-indole with a boronic acid derivative under palladium-catalyzed conditions. The reaction conditions usually require a palladium catalyst, a base (such as sodium carbonate or potassium phosphate), and a suitable solvent (like toluene or water).
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various types of chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromine oxide or other oxidized derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in different structural isomers.
Substitution Reactions: The bromine atom can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation Products: Bromine oxides, brominated alcohols, or carboxylic acids.
Reduction Products: Amino derivatives or other reduced forms of the indole ring.
Substitution Products: Hydroxylated, aminated, or alkylated derivatives of the indole ring.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound is used as an intermediate in the preparation of more complex molecules. Its boronic acid derivative is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.
Biology: Indole derivatives, including this compound, have shown biological activity, such as antiviral, anti-inflammatory, and anticancer properties. Research is ongoing to explore its potential as a therapeutic agent.
Medicine: The compound's derivatives are being investigated for their potential use in drug development. Its ability to interact with various biological targets makes it a candidate for designing new pharmaceuticals.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable building block for various applications.
Mechanism of Action
The mechanism by which 5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole: This compound is structurally similar but contains a thiazole ring instead of an indole ring.
5-Bromo-1H-indole: A simpler compound without the boronic acid derivative.
1-Methyl-1H-indole: Lacks the bromine and boronic acid substituents.
Uniqueness: The presence of both the bromine atom and the boronic acid derivative in 5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indole makes it unique among indole derivatives. These functional groups enhance its reactivity and versatility, making it a valuable intermediate in organic synthesis and potential therapeutic applications.
Properties
IUPAC Name |
5-bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BBrNO2/c1-14(2)15(3,4)20-16(19-14)13-9-10-8-11(17)6-7-12(10)18(13)5/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBAYEAQTJRVESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C)C=CC(=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BBrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681952 | |
Record name | 5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1192037-87-8 | |
Record name | 5-Bromo-1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681952 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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